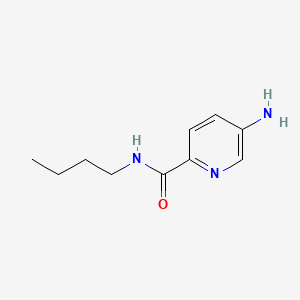
5-Amino-N-butylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-butylpyridine-2-carboxamide typically involves the reaction of 5-amino-2-chloropyridine with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
5-Amino-N-butylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
科学的研究の応用
5-Amino-N-butylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Amino-N-butylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Some compounds similar to 5-Amino-N-butylpyridine-2-carboxamide include:
- 5-Amino-2-chloropyridine
- N-Butylpyridine-2-carboxamide
- 5-Amino-2-methylpyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
5-Amino-N-butylpyridine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an amino group and a butyl chain at the nitrogen atom. Its structural formula can be represented as follows:
This structure contributes to its distinct physicochemical properties, influencing its biological activity.
Antimicrobial Activity
This compound has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other bacterial strains. Research indicates that modifications in the side chains of similar compounds can enhance their efficacy against specific pathogens. For instance, studies have demonstrated that derivatives of pyridine carboxamides exhibit varying levels of activity against resistant strains of bacteria, including multidrug-resistant Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 1.56 µg/mL |
| 5-Amino-N-methylpyridine-2-carboxamide | Staphylococcus aureus | 3.12 µg/mL |
| 5-Amino-N-propylpyridine-2-carboxamide | Klebsiella pneumoniae | 6.25 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects involves binding to specific biological targets within the pathogens. This binding can inhibit critical enzymatic pathways necessary for bacterial survival and replication. For example, it has been suggested that this compound may interfere with the synthesis of essential cellular components in bacteria .
Study on Antitubercular Activity
In a study focusing on the antitubercular activity of pyridine derivatives, this compound was tested for its efficacy against various strains of Mycobacterium tuberculosis. The results indicated that this compound exhibited promising activity comparable to established antitubercular agents like isoniazid. The study highlighted the importance of structural modifications in enhancing the compound's bioactivity .
Cytotoxicity Assessment
In addition to its antimicrobial properties, research has also evaluated the cytotoxic effects of this compound on human cell lines. The compound demonstrated selective toxicity towards cancerous cells while exhibiting lower cytotoxicity against non-cancerous cells. This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues .
Table 2: Cytotoxicity Profile Against Human Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung Cancer) | 25 | Significant cytotoxicity observed |
| HepG2 (Liver Cancer) | 30 | Moderate cytotoxicity |
| HSAEC-1 KT (Non-cancerous) | >100 | Low toxicity |
特性
IUPAC Name |
5-amino-N-butylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-3-6-12-10(14)9-5-4-8(11)7-13-9/h4-5,7H,2-3,6,11H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJFNINTLPVGRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














